3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O4S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
3-methylsulfonyl-2-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-6-12-11(10)8-3-2-4-9(7-8)13(14)15/h2-7,12H,1H3 |
InChI Key |
HLUHNNCGWBUXRT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Cyclocondensation for Pyrrole Core Formation
The Paal-Knorr reaction remains a cornerstone for constructing substituted pyrroles. In the context of 3-(methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole, this method involves condensing 3-nitroaniline with 2,5-hexanedione under acidic catalysis. A solvent-free modification using p-toluenesulfonic acid (p-TsOH·H₂O) in toluene at reflux achieves 85–92% yields for intermediate 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole. Subsequent functionalization introduces the methylsulfonyl group via selective oxidation or sulfonylation.
Key Parameters:
Nitro Group Introduction via Directed C–H Functionalization
Recent advances employ transition metal-catalyzed C–H nitration to install the 3-nitrophenyl group post-pyrrole formation. Palladium(II) acetate with silver nitrate in trifluoroacetic acid enables regioselective nitration at the ortho position relative to existing substituents. This method circumvents traditional mixed-acid nitration limitations, achieving 78% selectivity for the 3-nitro isomer.
Comparative Nitration Methods
| Method | Reagents | Selectivity (%) | Yield (%) |
|---|---|---|---|
| Mixed Acid (H₂SO₄/HNO₃) | HNO₃ (excess) | 65 | 72 |
| Directed C–H Activation | Pd(OAc)₂/AgNO₃/TFA | 78 | 68 |
| Radical Nitration | Fe(NO₃)₃·9H₂O/DTBP | 82 | 61 |
Sulfonylation Strategies for Methylsulfonyl Installation
Two-Step Oxidation of Methylthio Precursors
A widely adopted approach involves initial thioether formation followed by oxidation:
-
Mercaptation: Treatment of 3-thiomethyl-2-(3-nitrophenyl)-1H-pyrrole with methyl iodide in DMF (K₂CO₃ base, 0°C → RT) achieves 89% conversion.
-
Oxidation: Hydrogen peroxide (30% in AcOH, 50°C, 6 hr) or meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ quantitatively yields the sulfone.
Critical Consideration: Over-oxidation to sulfonic acids requires strict temperature control below 60°C during H₂O₂ treatments.
Direct Sulfonylation Using Sulfur Trioxide Complexes
Dimethyl sulfoxide (DMSO) complexes with SO₃ enable direct electrophilic sulfonylation at the pyrrole 3-position. This one-pot method under inert atmosphere at −78°C achieves 74% yield with minimal ring sulfonation side products.
Reaction Scheme:
Multi-Step Synthetic Routes and Optimization
Convergent Synthesis via Pyrrole Weinreb Amides
Adapting methodologies from nitroethene chemistry:
-
Nitroalkene Preparation: Suzuki-Miyaura coupling of 2-aryl-1-bromo-1-nitroethenes with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)
-
Barton-Zard Cyclocondensation: Reaction with N-methoxy-N-methyl-2-isocyanoacetamide generates pyrrole-2-carboxamides
-
Functional Group Interconversion: Grignard addition to Weinreb amide followed by oxidation installs methylsulfonyl group
Yield Optimization Data
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitroalkene Synthesis | Pd(PPh₃)₄, K₂CO₃ | 80°C | 78 |
| Barton-Zard Reaction | DIPEA, CH₃CN | 50°C | 82 |
| Sulfonylation | MSO₂Cl, Et₃N | 0°C → RT | 91 |
Industrial-Scale Production Considerations
Continuous Flow Nitration-Sulfonylation
Modern production facilities employ tandem flow reactors to enhance safety and yield:
-
First Reactor (Nitration):
-
Residence Time: 8.2 min
-
Conditions: HNO₃/AcOH (3:1), 40°C
-
Conversion: 94%
-
-
Second Reactor (Sulfonylation):
-
Residence Time: 12.5 min
-
Conditions: ClSO₃H/CH₂Cl₂, 25°C
-
Conversion: 88%
-
Advantages:
Comparative Analysis of Synthetic Pathways
Table 3. Method Efficiency Metrics
| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Paal-Knorr + Oxidation | 4 | 62 | 98.7 | 1.00 |
| Directed C–H Functionalization | 3 | 58 | 97.2 | 1.35 |
| Flow Synthesis | 2 | 83 | 99.1 | 0.92 |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation or hydride-based conditions.
Key Reagents and Conditions:
-
Catalytic Hydrogenation: H₂ (1 atm) with 10% Pd/C in ethanol at 25°C for 6 hours .
-
Hydride Reduction: LiAlH₄ in anhydrous THF at 0°C to room temperature for 2 hours .
Products:
Mechanistic Insights:
-
The nitro group is reduced to an amine via a nitroso intermediate under hydrogenation .
-
Partial reduction with LiAlH₄ yields hydroxylamine derivatives .
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring participates in electrophilic substitution at the C-4 and C-5 positions due to electron-rich aromaticity.
Example Reaction – Nitration:
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | HNO₃/H₂SO₄ (1:3 v/v) at 0°C for 1 hour | 3-(Methylsulfonyl)-2-(3-nitrophenyl)-4-nitro-1H-pyrrole | 67 |
Key Observations:
-
The methylsulfonyl group acts as a meta-directing substituent, influencing regioselectivity .
-
Nitration occurs preferentially at the C-4 position due to steric and electronic factors .
Sulfonylation and Desulfonation
The methylsulfonyl group can be modified via nucleophilic displacement or hydrolysis.
Desulfonation with Alkali:
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | NaOH (10% aq.) at 100°C for 4 hours | 2-(3-Nitrophenyl)-1H-pyrrole | 58 |
Mechanism:
-
Hydrolysis proceeds via SN2 displacement of the sulfonyl group by hydroxide.
Oxidation Reactions
The pyrrole ring undergoes oxidative aromatization under strong oxidizing conditions.
IBX-Mediated Oxidation:
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | IBX (2 equiv) in DMSO at 60°C for 3 hours | This compound-4-carbaldehyde | 73 |
Applications:
-
Oxidized derivatives serve as intermediates for synthesizing fused heterocycles (e.g., pyrroloquinolines) .
Cross-Coupling Reactions
The compound engages in palladium-catalyzed coupling reactions at the pyrrole C-2 position.
Suzuki-Miyaura Coupling:
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | Pd(PPh₃)₄ (5 mol%), K₂CO₃, arylboronic acid in toluene/H₂O (3:1) at 80°C for 12 hours | 3-(Methylsulfonyl)-2-(3-nitrophenyl)-5-aryl-1H-pyrrole | 64–89 |
Key Conditions:
Condensation with Amines
The nitro group facilitates condensation reactions to form Schiff bases.
Example:
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | Benzylamine, EtOH, reflux for 8 hours | 3-(Methylsulfonyl)-2-(3-(benzylimino)phenyl)-1H-pyrrole | 82 |
Applications:
Cycloaddition Reactions
The pyrrole ring participates in [3+2] cycloadditions with electron-deficient dipolarophiles.
Reaction with TosMIC:
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | TosMIC, LiOH·H₂O in ethanol at 25°C for 6 hours | Fused pyrrolo-oxadiazole derivatives | 71 |
Mechanism:
Scientific Research Applications
Overview
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is a pyrrole derivative notable for its unique structural features, including a methylsulfonyl group and a nitrophenyl substituent. This compound has garnered attention in various fields of scientific research due to its potential biological activities and chemical reactivity.
Chemistry
- Building Block for Synthesis : this compound serves as a building block in synthesizing more complex organic molecules. It can be utilized in cycloaddition reactions, particularly those involving electron-deficient alkenes, and methodologies such as the Van Leusen pyrrole synthesis are effective in generating diverse pyrrole derivatives.
Biology
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The nitrophenyl group is often linked to enhanced bioactivity, allowing these compounds to inhibit microbial growth effectively .
- Anticancer Properties : Several studies have highlighted the potential of this compound in cancer treatment. Related pyrrole derivatives have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that this compound may serve as a lead compound for developing new anticancer drugs.
Medicine
- Drug Development : The unique chemical structure of this compound positions it as a candidate for drug development. Its biological activity warrants further exploration for therapeutic applications targeting diseases such as cancer and microbial infections.
Material Science
- Functionalized Polymers and Dyes : The compound's reactivity makes it suitable for applications in materials science, particularly in creating functionalized polymers and dyes. Its ability to participate in various chemical transformations opens avenues for developing advanced materials with tailored properties.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Cancer Cell Line Research : Experimental data indicated that treatment with related pyrrole derivatives resulted in reduced viability of cancer cell lines, highlighting their potential therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects. The methylsulfonyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole with structurally related pyrrole derivatives, focusing on substituent effects, synthesis, and properties.
Key Comparisons:
In contrast, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-1H-pyrrole places the sulfonyl group at the N1 position, which may sterically hinder reactions at the pyrrole ring.
Synthetic Complexity and Yields Compound 19 , an acrylonitrile derivative, was synthesized in 34% yield via sulfonylation and acrylonitrile addition. Its lower yield compared to other derivatives (e.g., Compound 20, 64% ) highlights the challenge of introducing multiple electron-withdrawing groups.
Functional Group Impact on Properties
- The halogenated derivative (CAS 17307-19-6 ) demonstrates how chloro and fluoro substituents on the nitrophenyl ring increase molecular weight (275.06 vs. 278.28 for the target) and logP (4.56 ), suggesting higher lipophilicity. This contrasts with the target’s polar sulfonyl group, which likely improves aqueous solubility.
Biological Activity
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is a pyrrole derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methylsulfonyl group and a nitrophenyl substituent , which enhance its solubility and reactivity. The methylsulfonyl group can participate in nucleophilic attacks, while the nitrophenyl moiety can influence electronic properties, making this compound of interest for various applications in medicinal chemistry and materials science.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been shown to inhibit the growth of various bacterial strains, suggesting that this compound could serve as a potential lead in developing new antimicrobial agents. The mechanism may involve the formation of reactive intermediates from the nitro group, which can interact with microbial macromolecules.
Anticancer Activity
Studies have demonstrated that related pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against various cancer types, indicating potential therapeutic applications in oncology.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to cellular responses such as apoptosis or inhibition of proliferation. The methylsulfonyl group may also modulate the compound's reactivity and interactions with biological targets .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Van Leusen Pyrrole Synthesis : Utilizing TosMIC as a reagent to generate diverse pyrrole derivatives.
- Cycloaddition Reactions : Involving electron-deficient alkenes to form the pyrrole ring structure.
These synthetic pathways allow for modifications that can enhance the biological activity of the resulting compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives similar to this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that certain pyrrole derivatives inhibited cancer cell proliferation significantly, with IC50 values indicating effective concentrations for therapeutic use .
- Antimicrobial Evaluation : Research demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole | Dimethyl groups at positions 2 and 5 | Enhanced lipophilicity; potential neuroactivity |
| 5-Methyl-2-phenyl-1H-pyrrole | Phenyl substitution at position 2 | Known for its anti-inflammatory effects |
| 3-Acetamido-2-methyl-1H-pyrrole | Acetamido group at position 3 | Exhibits analgesic properties |
The unique combination of functional groups in this compound may enhance its solubility and reactivity compared to other derivatives, potentially leading to improved biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole?
- Answer : The synthesis typically involves sulfonation and cyclization steps. For example, sulfonation of pyrrole derivatives using chlorosulfonic acid (ClSO₃H) in acetonitrile under reflux conditions can introduce the methylsulfonyl group. A representative procedure involves reacting 1-aroyl-2-styrylsulfonylethene precursors with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . NMR (¹H/¹³C) and elemental analysis are critical for verifying structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR spectroscopy : To confirm substituent positions and aromaticity (e.g., δ values for nitrophenyl and methylsulfonyl groups in CDCl₃/DMSO-d₆) .
- Elemental analysis : To validate empirical formulas (e.g., using a Perkin-Elmer analyzer) .
- IR spectroscopy : To identify functional groups like sulfonyl (S=O) and nitro (NO₂) stretches .
Q. How is the purity of the compound assessed during synthesis?
- Answer : Purity is evaluated via chromatographic methods (TLC/HPLC) and recrystallization. For instance, washing the organic layer with 5% NaOH and drying over anhydrous Na₂SO₄ removes acidic impurities, while recrystallization from methanol yields high-purity crystals .
Advanced Research Questions
Q. How can conflicting reports on sulfonation regioselectivity in pyrrole derivatives be resolved?
- Answer : Early studies claimed sulfonation at the pyrrole C-2 position, but recent evidence shows C-3 sulfonation dominates when using chlorosulfonic acid in acetonitrile . To resolve contradictions, computational modeling (DFT) of transition states can predict regioselectivity, while X-ray crystallography definitively assigns substitution patterns .
Q. What experimental strategies mitigate challenges in crystallizing sulfonated pyrroles?
- Answer : Slow evaporation of volatile solvents (e.g., chloroform/hexane mixtures) promotes crystal growth. For example, single crystals of a related nitrophenyl-pyrrole derivative were obtained via slow evaporation at room temperature, enabling precise structural determination by X-ray diffraction . Additives like ethyl acetate may also reduce aggregation.
Q. How does steric hindrance from the 3-nitrophenyl group influence reactivity?
- Answer : The nitro group’s electron-withdrawing effect deactivates the pyrrole ring, reducing electrophilic substitution. Steric hindrance at C-2 and C-5 positions directs reactions to less hindered sites. This is corroborated by crystallographic data showing non-planar nitro groups distorting the aromatic system .
Q. What computational methods predict the compound’s physicochemical properties?
- Answer : Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to predict sites for nucleophilic/electrophilic attacks. Parameters like LogP (4.56) and topological polar surface area (61.61 Ų) are derived via software (e.g., Gaussian) to assess solubility and bioavailability .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate NMR assignments with HSQC/HMBC experiments to resolve signal overlaps .
- Crystallography : Use Bruker SMART CCD area detectors for high-resolution data (R factor < 0.05) .
- Regioselectivity : Employ directing groups (e.g., methylsulfonyl) to control substitution patterns during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
